molecular formula C9H19NO3S B2511418 Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate CAS No. 498565-47-2

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate

Cat. No.: B2511418
CAS No.: 498565-47-2
M. Wt: 221.32
InChI Key: JBZIHHGKWJYDMF-CVSPRKDYSA-N
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Description

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is an organic compound that features a tert-butyl ester group, an amino group, and a methylsulfinyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acetate, 2-amino-4-methylsulfinylbutanoic acid, and suitable reagents for esterification.

    Esterification: The carboxylic acid group of 2-amino-4-methylsulfinylbutanoic acid is esterified using tert-butyl acetate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired tert-butyl ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., triethylamine), organic solvents (e.g., dichloromethane).

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Tert-butyl (2S)-2-amino-4-methylthiobutanoate: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    Tert-butyl (2S)-2-amino-4-methylsulfonylbutanoate: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness: Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs. The sulfinyl group can undergo specific redox transformations that are not possible with the thiol or sulfonyl analogs, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)7(10)5-6-14(4)12/h7H,5-6,10H2,1-4H3/t7-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIHHGKWJYDMF-CVSPRKDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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